4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Overview
Description
The compound “4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride” is a complex organic molecule. It contains a pyrazole ring and a piperidine ring, both of which are common structures in medicinal chemistry . The molecule also contains a boronic ester group, which is often used in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings contribute to the three-dimensionality of the molecule, while the boronic ester group could potentially participate in various chemical reactions .Chemical Reactions Analysis
As an organic compound with a boronic ester group, this molecule could potentially participate in various chemical reactions, including Suzuki coupling reactions . The pyrazole and piperidine rings could also undergo reactions depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the boronic ester group could influence its reactivity, while the pyrazole and piperidine rings could affect its solubility and stability .Scientific Research Applications
Cancer Research
The compound has shown relevance in cancer research. For instance, a derivative, described as (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, has been found to inhibit Aurora A, an enzyme implicated in tumor development. This inhibition suggests potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Biologically Active Compounds
The compound serves as an intermediate in the synthesis of other biologically active compounds. For example, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, related to the compound , is a crucial intermediate for crizotinib, a drug used in cancer therapy. The synthesis process and structure confirmation via MS and 1 HNMR spectrum have been detailed, with an overall yield of 49.9% reported (Kong et al., 2016).
Anticancer Activity
Derivatives of the compound have demonstrated anticancer activity. Notably, novel fluoro-substituted benzo[b]pyran compounds, following several reaction steps, including condensation with aromatic aldehydes and treatment with phenylhydrazine, have showcased anticancer effects against human cancer cell lines at low concentrations compared to reference drugs (A. G. Hammam et al., 2005).
Molecular Interaction Studies
The compound's derivatives are also used in molecular interaction studies. For example, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor, has provided insights into the binding interaction with the receptor, aiding the development of pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).
Safety and Hazards
Mechanism of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boron-containing group. Boron, in the form of boronic acids or boronates, often plays a crucial role in medicinal chemistry and drug design. It can form stable covalent bonds with biological targets, leading to potential therapeutic effects .
The pyrazole and piperidine rings in the compound are common structures in medicinal chemistry. Pyrazoles are known to interact with various enzymes and receptors in the body, and piperidines are often used as building blocks in the synthesis of pharmaceuticals .
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12;/h9-10,12,16H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQQBQYIWUHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735715 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175273-62-7 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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